1-Isobutylpiperidine-4-carboxylic acid

Description

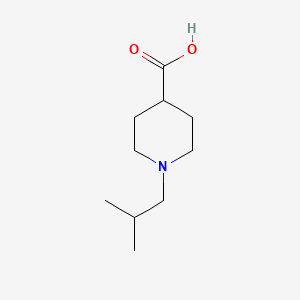

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUSMYLWAKSOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-Isobutylpiperidine-4-carboxylic Acid

The synthesis of this compound can be achieved through various multi-step approaches, primarily involving the formation of the piperidine (B6355638) ring followed by the introduction of the isobutyl group at the nitrogen atom, or vice versa.

Multi-Step Synthesis Approaches

Several synthetic strategies can be employed to construct the this compound scaffold. These methods often start from commercially available piperidine derivatives.

One common approach begins with piperidine-4-carboxylic acid (isonipecotic acid). The secondary amine of isonipecotic acid can be alkylated with an isobutyl halide, such as isobutyl bromide or iodide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net To avoid potential side reactions, such as the formation of quaternary ammonium (B1175870) salts, the alkylating agent is typically added slowly. researchgate.net

Another widely used method is reductive amination. This involves the reaction of a piperidine-4-carboxylic acid ester, such as ethyl isonipecotate, with isobutyraldehyde. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired N-isobutylpiperidine derivative. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. The resulting ester is then hydrolyzed to yield this compound.

A third approach involves the use of a protecting group for the piperidine nitrogen. For instance, isonipecotic acid can be protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc-piperidine-4-carboxylic acid. researchgate.netprepchem.comchemicalbook.com This protection strategy allows for other chemical modifications on the molecule without affecting the piperidine nitrogen. The Boc group can then be removed under acidic conditions, and the resulting secondary amine can be alkylated with an isobutyl halide as described earlier.

A more complex synthesis could start from 4-piperidone (B1582916). The ketone can be converted to the corresponding cyanohydrin, which is then hydrolyzed to the carboxylic acid. The piperidine nitrogen can be alkylated with an isobutyl group at an appropriate stage in the synthesis. orgsyn.org Alternatively, a Strecker amino acid synthesis or a Bucherer-Bergs reaction on 4-piperidone can yield an amino acid precursor which can be further modified. orgsyn.org

| Starting Material | Key Reagents | Intermediate(s) | Final Product |

| Piperidine-4-carboxylic acid | Isobutyl bromide, Base | - | This compound |

| Ethyl isonipecotate | Isobutyraldehyde, NaBH(OAc)₃ | Ethyl 1-isobutylpiperidine-4-carboxylate | This compound |

| Isonipecotic acid | Di-tert-butyl dicarbonate, Isobutyl iodide, Acid | N-Boc-piperidine-4-carboxylic acid | This compound |

| 4-Piperidone | KCN/NH₄Cl, Hydrolysis, Isobutyl bromide | 4-Amino-4-cyanopiperidine | This compound |

Derivatization Strategies for Analogues of the Piperidine Carboxylic Acid Moiety

The this compound scaffold serves as a versatile template for the generation of a diverse range of analogues through various derivatization strategies. These modifications can be targeted at the carboxylic acid group, the piperidine ring, or the isobutyl moiety.

The carboxylic acid functional group is a prime site for derivatization. Standard esterification procedures, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, can be employed to produce a variety of esters. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk Amide derivatives can be readily synthesized by coupling the carboxylic acid with primary or secondary amines using a range of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.govfishersci.co.ukgrowingscience.com

The piperidine ring itself offers opportunities for further functionalization. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, can enable the introduction of substituents at the C2, C3, or C4 positions of the piperidine ring, although regioselectivity can be a challenge. researchgate.netnih.gov The choice of directing group on the nitrogen atom can influence the site of functionalization.

Finally, while less common, modifications to the isobutyl group could be envisioned. For instance, selective halogenation of the isobutyl chain followed by nucleophilic substitution could introduce a variety of functional groups.

Key Chemical Reactions and Reactivity Profiles of this compound

The chemical reactivity of this compound is dictated by the presence of the carboxylic acid group, the tertiary amine of the piperidine ring, and the isobutyl side chain.

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a highly versatile functional group that can undergo a wide array of chemical transformations.

Esterification: As previously mentioned, this compound can be converted to its corresponding esters through reaction with various alcohols under acidic conditions (Fischer esterification). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and the use of an excess of the alcohol or the removal of water can drive the reaction towards the ester product.

Amide Bond Formation: The formation of amides is another key reaction of the carboxylic acid group. This is typically achieved by activating the carboxylic acid, for example, by converting it into an acid chloride or by using coupling reagents, followed by reaction with an amine. nih.govfishersci.co.ukgrowingscience.com A variety of primary and secondary amines can be used to generate a library of amide derivatives.

| Reaction | Reagents | Product |

| Esterification | Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄) | 1-Isobutylpiperidine-4-carboxylate ester |

| Amide Formation | Amine (R'R''NH), Coupling agent (e.g., EDC, DCC) | 1-Isobutylpiperidine-4-carboxamide |

Reactions at the Piperidine Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring is nucleophilic and can participate in several important reactions.

Quaternization: The lone pair of electrons on the nitrogen atom can react with alkyl halides to form quaternary ammonium salts. researchgate.net This reaction, known as the Menshutkin reaction, is a classic example of N-alkylation. The reactivity of the alkyl halide and the reaction conditions will influence the rate of quaternization.

N-Oxide Formation: The piperidine nitrogen can be oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting N-oxide has different physical and chemical properties compared to the parent amine.

C-H Functionalization: As mentioned in the derivatization section, the C-H bonds adjacent (alpha) to the piperidine nitrogen can be functionalized using various modern synthetic methodologies, including transition-metal catalysis and photoredox catalysis. nih.gov These reactions allow for the introduction of new substituents on the piperidine ring.

Transformations of the Isobutyl Side Chain

The isobutyl group attached to the piperidine nitrogen is generally less reactive than the other functional groups in the molecule. It is composed of sp³-hybridized carbon atoms and is relatively inert to many chemical transformations. However, under certain conditions, it can undergo reactions.

The branched structure of the isobutyl group can influence the reactivity of the molecule due to steric hindrance. fiveable.me While specific literature on the transformation of the isobutyl group in this compound is limited, general reactions of alkyl groups could potentially be applied. These might include free-radical halogenation at the tertiary carbon of the isobutyl group under harsh conditions, although selectivity could be an issue. More advanced C-H activation methods could also potentially target the isobutyl group, but this would likely require specific directing groups and catalysts.

Spectroscopic and Chromatographic Characterization Methodologies for 1 Isobutylpiperidine 4 Carboxylic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise molecular structure of 1-Isobutylpiperidine-4-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy offer complementary information to build a complete structural profile.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy provide definitive information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The isobutyl group attached to the piperidine (B6355638) nitrogen gives rise to characteristic signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the nitrogen. The protons on the piperidine ring appear as a series of multiplets in the aliphatic region. The proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is typically observed at a characteristic downfield shift. The carbons of the isobutyl group and the piperidine ring appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (br s, 1H) | 175.0 - 180.0 |

| Piperidine C4-H | 2.3 - 2.5 (m, 1H) | 40.0 - 45.0 |

| Piperidine C2-H, C6-H (axial) | 2.0 - 2.2 (m, 2H) | 52.0 - 56.0 |

| Piperidine C2-H, C6-H (equatorial) | 2.8 - 3.0 (m, 2H) | 52.0 - 56.0 |

| Piperidine C3-H, C5-H (axial) | 1.7 - 1.9 (m, 2H) | 28.0 - 32.0 |

| Piperidine C3-H, C5-H (equatorial) | 1.9 - 2.1 (m, 2H) | 28.0 - 32.0 |

| Isobutyl -CH₂-N | 2.1 - 2.3 (d, 2H) | 60.0 - 65.0 |

| Isobutyl -CH(CH₃)₂ | 1.8 - 2.0 (m, 1H) | 26.0 - 30.0 |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₉NO₂), HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its chemical formula. Electrospray ionization (ESI) is a common technique for this analysis, typically showing the protonated molecule [M+H]⁺ in positive ion mode.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₂ |

| Exact Mass | 185.1416 u |

| Monoisotopic Mass | 185.14158 u |

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the tertiary amine within the piperidine ring.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| Carboxylic Acid C=O | Stretching | 1700-1725 |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are particularly well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound. A reversed-phase HPLC method is typically employed, using a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (like acetonitrile (B52724) or methanol). The compound is detected using a UV detector, typically at a wavelength around 210 nm, where the carboxylic acid carbonyl group absorbs.

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-programmed gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the peak corresponding to this compound in a chromatogram and for identifying any impurities. The mass spectrometer is typically set to scan for the protonated molecular ion [M+H]⁺ of the target compound.

Table 5: Illustrative LC/MS Parameters for this compound

| Parameter | Condition |

|---|---|

| LC System | As described for HPLC (Table 4) |

| MS Detector | Single Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 50-500 |

| Targeted Ion | [M+H]⁺ = 186.1 |

This comprehensive analytical approach, combining both spectroscopic and chromatographic methods, ensures the unambiguous identification and quality control of this compound for research and development purposes.

Liquid Chromatography-Ultraviolet Detection (LC/UV)

Liquid Chromatography with Ultraviolet Detection (LC/UV) is a widely employed analytical technique for the separation and quantification of compounds that possess a UV-absorbing chromophore. While this compound does not have a strong chromophore, its carboxyl group allows for detection at low UV wavelengths. The method's effectiveness is contingent on the selection of appropriate chromatographic conditions, including the stationary phase, mobile phase composition, and detector wavelength.

Detailed Research Findings

Although a specific, standardized LC/UV method for this compound is not extensively documented in publicly available literature, a representative method can be established based on the analysis of structurally similar piperidine carboxylic acids and related N-substituted piperidine derivatives. A common approach involves reversed-phase high-performance liquid chromatography (RP-HPLC).

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. For a compound like this compound, the mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The aqueous component is frequently acidified with an agent like trifluoroacetic acid (TFA) or phosphoric acid to suppress the ionization of the carboxylic acid group, thereby improving peak shape and retention on the nonpolar stationary phase. nih.govsielc.com

Detection by UV is generally performed at a low wavelength, typically around 210 nm, to achieve sensitivity for compounds with limited UV absorbance. nih.gov The selection of this wavelength is crucial as it corresponds to the n→π* electronic transition of the carbonyl group in the carboxylic acid moiety.

The following interactive data table outlines a plausible set of parameters for the LC/UV analysis of this compound, synthesized from established methods for analogous compounds. nih.govsielc.com

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

This method would be expected to yield a well-resolved peak for this compound, allowing for its accurate quantification and the assessment of its purity by separating it from potential impurities or related substances. The retention time would be specific to the compound under these exact conditions and could be used for its identification in a sample matrix.

Computational Chemistry and Molecular Modeling of 1 Isobutylpiperidine 4 Carboxylic Acid

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and chemical behavior of a molecule at the atomic level. These calculations provide insights into geometry, stability, and reactive sites.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. researchgate.net

| Parameter | Description | Expected Outcome for 1-Isobutylpiperidine-4-carboxylic acid |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Piperidine (B6355638) ring in a chair conformation; determination of equatorial/axial preference for substituents. |

| Bond Lengths & Angles | Calculated distances between atoms and angles between bonds. | Values would be compared to experimental data for similar structures to validate the computational model. nih.gov |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Helps confirm the stability of the optimized structure (absence of imaginary frequencies) and aids in spectral assignment. |

| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy. | Provides data on the molecule's stability and potential for reaction. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized around the electron-rich regions, specifically the lone pairs of the nitrogen atom and the oxygen atoms of the carboxylic acid group. Conversely, the LUMO is likely distributed over the π* antibonding orbital of the carbonyl group (C=O) in the carboxylic acid moiety. FMO analysis would precisely map these orbitals and calculate their energy levels, thereby identifying the most probable sites for nucleophilic and electrophilic attack. researchgate.net

| Parameter | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). Higher energy suggests stronger donation potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). Lower energy suggests stronger acceptance potential. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | A key indicator of chemical stability. A larger gap implies higher stability and lower reactivity. sapub.org |

Natural Bond Orbital (NBO) Analysis

For this compound, NBO analysis would reveal key hyperconjugative interactions. Significant interactions would likely involve the lone pair orbitals of the nitrogen (LP(N)) and oxygen (LP(O)) atoms acting as donors, and the antibonding orbitals (e.g., π(C=O), σ(C-C)) acting as acceptors. These interactions, particularly the delocalization of electron density from the lone pairs into adjacent antibonding orbitals, are crucial for stabilizing the molecular structure. The analysis would also yield natural atomic charges, offering a more chemically intuitive picture of charge distribution than other methods.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) of C=O | π (C-OH) | High | Resonance stabilization of the carboxyl group. |

| LP (N) | σ* (C-C) adjacent | Moderate | Hyperconjugation stabilizing the piperidine ring. |

| σ (C-H) | σ* (C-N) | Low | Standard C-H bond hyperconjugation. |

| *Illustrative data based on typical values for similar functional groups. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, identifying regions prone to electrophilic and nucleophilic attack. rsc.org The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of neutral or intermediate potential.

An MEP map of this compound would predictably show the most negative potential (red/yellow) concentrated around the carbonyl oxygen of the carboxylic acid group, highlighting it as a primary site for hydrogen bonding and electrophilic attack. The most positive potential (blue) would be located on the acidic hydrogen of the hydroxyl group, marking it as the primary site for deprotonation and nucleophilic attack. The nitrogen atom's region would be less negative than the carbonyl oxygen due to steric hindrance and its involvement in sigma bonds.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational simulation that predicts the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. journaljpri.com This technique is central to structure-based drug design, providing insights into how a compound might exert a biological effect by interacting with a specific receptor. researchgate.net

For this compound, a molecular docking study would first require the identification of a relevant protein target. Once a target is selected, the study would involve:

Preparation : Generating 3D structures of both the ligand (this compound) and the protein.

Docking Simulation : Placing the ligand into the protein's active site and sampling numerous possible conformations and orientations.

Scoring : Evaluating each pose using a scoring function to estimate the binding affinity (e.g., in kcal/mol).

Analysis : Examining the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces. nih.gov

Key interactions for this molecule would likely involve the carboxylic acid group forming hydrogen bonds or salt bridges with basic amino acid residues (like Lysine or Arginine), the piperidine nitrogen acting as a hydrogen bond acceptor, and the non-polar isobutyl group engaging in hydrophobic interactions within a corresponding pocket of the active site.

| Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) | Atom(s) in Ligand Involved |

| Arginine (Arg) 120 | Salt Bridge / H-Bond | ~2.8 | Carboxylic Acid (O, OH) |

| Aspartic Acid (Asp) 85 | Hydrogen Bond | ~3.0 | Piperidine Nitrogen (N-H if protonated) |

| Leucine (Leu) 78 | Hydrophobic | ~3.9 | Isobutyl Group (CH, CH3) |

| Valine (Val) 110 | Hydrophobic | ~4.1 | Isobutyl Group (CH, CH3) |

| *This table is a hypothetical representation of a docking result for illustrative purposes. |

Prediction of Pharmacological Profiles (e.g., ADME Parameters, Drug-Likeness)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness, is a critical step in early-stage drug discovery. nih.gov These computational models use the molecular structure to estimate the pharmacokinetic profile of a compound, helping to identify candidates with a higher probability of success in clinical trials. researchgate.net

The drug-likeness of this compound can be assessed using established guidelines like Lipinski's Rule of Five. These rules evaluate physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Compounds that adhere to these rules are considered more likely to have good oral bioavailability. Various online tools and software can predict these properties and others, such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like Cytochrome P450. researchgate.netnih.gov

| Property | Predicted Value | Acceptable Range | Assessment |

| Molecular Weight | 185.26 g/mol | < 500 | Pass |

| logP (Lipophilicity) | ~1.5 - 2.0 | < 5 | Pass |

| Hydrogen Bond Donors | 1 (from -OH) | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 3 (from N, O, =O) | ≤ 10 | Pass |

| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation | Good |

| Topological Polar Surface Area (TPSA) | ~41.5 Ų | < 140 Ų | Good CNS and cell permeability predicted |

| GI Absorption | High | - | Favorable |

| BBB Permeability | Likely Yes | - | Potential for CNS activity |

Solvation Effects on Electronic Properties and Reactivity

The surrounding solvent environment can significantly influence the electronic properties and reactivity of a molecule. For this compound, computational studies on analogous piperidine derivatives provide insight into the expected effects of solvation. Solvents can alter reaction pathways and the stability of reactants. researchgate.net They are broadly classified as polar and non-polar, with polar solvents having a large dipole moment and a high dielectric constant, while non-polar solvents exhibit small or zero dipole moments. researchgate.net

Theoretical investigations, typically employing Density Functional Theory (DFT), can model these interactions to predict how the electronic structure of this compound would change in different media. researchgate.net Such studies often analyze key quantum chemical parameters in both the gaseous phase (an isolated molecule) and in the presence of various solvents.

Influence of Solvent Polarity on Electronic Parameters

The polarity of the solvent is a critical factor in determining the extent of its influence on the electronic properties of a solute. For piperidine derivatives, a noticeable change in electronic properties is observed when moving from non-polar to polar solvents. researchgate.net Key parameters that are typically affected include the dipole moment, and the energies of the Frontier Molecular Orbitals (HOMO and LUMO).

An increase in solvent polarity generally leads to an increase in the dipole moment of the solute molecule. This is due to the stabilization of charge separation in the molecule by the polar solvent environment. For instance, computational studies on similar piperidine structures show a clear trend of increasing dipole moment with the increasing dielectric constant of the solvent.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also sensitive to the solvent environment. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. In different solvents, the stabilization of these frontier orbitals can vary, leading to changes in the energy gap.

| Solvent | Dielectric Constant (ε) | Expected Dipole Moment (μ) of this compound (Debye) | Expected HOMO-LUMO Energy Gap (eV) |

|---|---|---|---|

| Gas Phase | 1 | ~2.5 - 3.5 | ~6.0 - 7.0 |

| Chloroform (Non-polar) | 4.81 | ~4.0 - 5.0 | ~5.8 - 6.8 |

| Ethanol (Polar Protic) | 24.55 | ~5.5 - 6.5 | ~5.6 - 6.6 |

| Methanol (Polar Protic) | 32.6 | ~5.8 - 6.8 | ~5.5 - 6.5 |

| Water (Polar Protic) | 78.39 | ~6.5 - 7.5 | ~5.4 - 6.4 |

Note: The data in the table is illustrative and based on trends observed for similar piperidine derivatives. Actual values for this compound would require specific computational analysis.

Solvation Effects on Chemical Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). The solvent can modulate these properties, thereby influencing the reactivity of the molecule.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A lower value indicates higher reactivity.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Computational analyses on related piperidine compounds indicate that as the polarity of the solvent increases, there is generally a decrease in chemical hardness and an increase in the global electrophilicity index. researchgate.net This suggests that this compound is likely to be more reactive in polar solvents. The Fukui function analysis, which identifies the most probable sites for nucleophilic and electrophilic attacks, can also be influenced by the solvent environment. researchgate.net

| Solvent | Expected Chemical Hardness (η) (eV) | Expected Electronegativity (χ) (eV) | Expected Global Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Gas Phase | ~3.0 - 3.5 | ~3.5 - 4.0 | ~2.0 - 2.5 |

| Chloroform | ~2.9 - 3.4 | ~3.6 - 4.1 | ~2.1 - 2.6 |

| Ethanol | ~2.8 - 3.3 | ~3.7 - 4.2 | ~2.2 - 2.7 |

| Methanol | ~2.75 - 3.25 | ~3.75 - 4.25 | ~2.25 - 2.75 |

| Water | ~2.7 - 3.2 | ~3.8 - 4.3 | ~2.3 - 2.8 |

Note: The data in the table is illustrative and based on trends observed for similar piperidine derivatives. Actual values for this compound would require specific computational analysis.

Metabolic Pathways and Biotransformation Studies of Piperidine Carboxylic Acids

Phase I Metabolic Transformations

Phase I reactions introduce or expose functional groups on a parent compound. For piperidine (B6355638) derivatives, these transformations primarily involve oxidative pathways mediated by various enzyme systems, as well as hydrolysis of ester prodrugs. researchgate.net

Cytochrome P450 (CYP)-Mediated Oxidations

The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is a major contributor to the oxidative metabolism of a vast array of compounds. nih.govnih.gov For N-substituted piperidines, CYP-mediated reactions are paramount, targeting the N-alkyl substituent, the piperidine ring, and other attached moieties. researchgate.netnih.gov

N-dealkylation is a common and significant metabolic pathway for tertiary amines, including N-substituted piperidines. nih.govsemanticscholar.org This process is catalyzed by CYP enzymes, with CYP3A4 and CYP2B6 often playing significant roles, and involves the oxidative removal of the N-isobutyl group. nih.govnih.gov

The mechanism initiates with the hydroxylation of the carbon atom of the isobutyl group that is directly attached to the piperidine nitrogen (the α-carbon). nih.govsemanticscholar.org This reaction involves the abstraction of a hydrogen atom by the active oxygen species of the CYP enzyme, followed by the "rebound" of a hydroxyl group, forming an unstable carbinolamine intermediate. nih.govresearchgate.net This intermediate then spontaneously and non-enzymatically decomposes to yield the N-dealkylated metabolite, piperidine-4-carboxylic acid, and an aldehyde, in this case, isobutyraldehyde. nih.govsemanticscholar.org

Table 1: Key Steps in CYP-Mediated N-Dealkylation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Substrate Binding | 1-Isobutylpiperidine-4-carboxylic acid binds to the active site of a CYP enzyme (e.g., CYP3A4). | Enzyme-Substrate Complex |

| 2. α-Carbon Hydroxylation | The CYP enzyme catalyzes the hydroxylation of the carbon on the isobutyl group adjacent to the nitrogen. | Carbinolamine Intermediate |

| 3. Spontaneous Cleavage | The unstable carbinolamine intermediate breaks down. | Piperidine-4-carboxylic acid and Isobutyraldehyde |

In addition to N-dealkylation, CYP enzymes can catalyze the hydroxylation of the alicyclic piperidine ring and the isobutyl side chain. researchgate.net This process increases the polarity of the molecule, preparing it for potential Phase II conjugation or direct excretion.

Piperidine Ring Hydroxylation: The hydroxylation of the piperidine ring can occur at various positions, though it is often sterically hindered compared to N-dealkylation. nih.gov Oxidation at the carbon atoms alpha to the nitrogen (C2 and C6) can lead to the formation of lactam metabolites. Hydroxylation at other positions (C3, C4) is also possible. researchgate.net For instance, studies on other piperidine-containing drugs have shown the formation of hydroxylated and 2-oxo metabolites. researchgate.netasm.orgmdpi.com

Isobutyl Moiety Hydroxylation: The isobutyl group itself is a substrate for CYP-mediated hydroxylation. researchgate.net The reaction can occur at different carbons of the alkyl chain. Hydroxylation of the terminal methyl groups (ω-hydroxylation) or the adjacent carbon ((ω-1)-hydroxylation) is a common metabolic pathway for alkyl chains. nih.gov Research on the oxidation of 4-isobutylbenzoic acid by CYP199A4 showed that hydroxylation occurred at the benzylic position (54%) and the tertiary Cβ position (41%), with very little desaturation (5%). researchgate.net This suggests that for this compound, hydroxylation could occur at the tertiary carbon of the isobutyl group as well as the methylene (B1212753) carbon attached to the nitrogen.

Table 2: Potential CYP-Mediated Hydroxylation Metabolites

| Site of Hydroxylation | Potential Metabolite |

|---|---|

| Piperidine Ring (C-2/C-6) | 1-Isobutyl-6-oxo-piperidine-4-carboxylic acid |

| Piperidine Ring (C-3) | 1-Isobutyl-3-hydroxy-piperidine-4-carboxylic acid |

Esterase-Mediated Hydrolysis of Related Ester Derivatives

While this compound itself is not a substrate for esterases, its corresponding ester derivatives are. Ester prodrugs are frequently used to enhance the oral bioavailability of carboxylic acid-containing drugs. nih.gov These esterified compounds are then hydrolyzed in the body by carboxylesterases (CEs) to release the active carboxylic acid. nih.govdur.ac.uk

The hydrolysis of piperidine carboxylic acid esters has been demonstrated using enzymes like pig liver esterase (PLE). cdnsciencepub.comcdnsciencepub.com These enzymes catalyze the cleavage of the ester bond through the addition of water, yielding the parent carboxylic acid (this compound) and the corresponding alcohol. nih.govmdpi.com Human carboxylesterases, primarily hCE1 in the liver and hCE2 in the intestine, are responsible for the metabolism of most ester prodrugs. nih.gov

Aldehyde Oxidase (AO) Activity in Nitrogen-Containing Heterocyclic Compounds

Aldehyde oxidase (AO) is a cytosolic molybdo-flavoenzyme that plays a significant role in the Phase I metabolism of many nitrogen-containing heterocyclic compounds. cambridgemedchemconsulting.comnih.govnih.gov Unlike CYPs, which are membrane-bound, AO is a soluble enzyme found in the liver and other tissues. cambridgemedchemconsulting.com AO typically catalyzes the oxidation of electron-deficient carbon atoms adjacent to a ring nitrogen. cambridgemedchemconsulting.com

While AO substrates are most commonly aromatic N-heterocycles like pyridines and quinazolines, the enzyme's activity is not strictly limited to them. cambridgemedchemconsulting.comwuxiapptec.com The metabolism of saturated rings like piperidine by AO is less common. However, if the piperidine ring were to be metabolized by other enzymes (like CYPs) to an intermediate iminium ion, AO could potentially oxidize this species. wuxiapptec.com The primary mechanism of AO involves a nucleophilic attack on an electrophilic carbon atom by a molybdenum-oxo species. cambridgemedchemconsulting.com For a saturated ring like piperidine, its susceptibility to AO-mediated metabolism is predicted to be low compared to CYP-mediated pathways. researchgate.net

Piperidine Ring Opening Reactions

Piperidine ring opening, or cleavage, is a less frequent but documented metabolic pathway for drugs containing this moiety. researchgate.net This biotransformation leads to the formation of acyclic aminoaldehydes or other linear metabolites. researchgate.net

This metabolic route can be initiated by the oxidation of the piperidine ring to form an electrophilic intermediate, such as a conjugated imine. acs.org This reactive intermediate can then be attacked by nucleophiles, leading to the opening of the ring structure. Studies on other N-heterocycles, such as piperazine (B1678402) derivatives, have shown that initial oxidation can lead to ring contraction or opening, often mediated by the formation of reactive iminium ions. researchgate.netacs.org While specific data on this compound is not available, the chemical feasibility of such reactions suggests it as a potential, albeit likely minor, metabolic pathway. researchgate.net

Phase II Metabolic Conjugations

Phase II metabolism, or conjugation, is a crucial detoxification pathway that renders compounds more hydrophilic. abdn.ac.ukyoutube.com These reactions are catalyzed by a superfamily of transferase enzymes, which attach endogenous polar moieties such as glucuronic acid, sulfate (B86663), or amino acids to the xenobiotic. upol.cz For piperidine carboxylic acids, the carboxylic acid functional group is the principal site for Phase II conjugation reactions, primarily glucuronidation and, to a lesser extent, sulfation.

Glucuronidation is the most prevalent Phase II metabolic pathway for compounds containing a carboxylic acid moiety. nih.govpharmacy180.com This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues. abdn.ac.ukhyphadiscovery.comwikipedia.org The reaction involves the transfer of glucuronic acid from the activated cofactor, uridine (B1682114) 5'-diphosphate-glucuronic acid (UDPGA), to the carboxylic acid of the substrate. pharmacy180.com This results in the formation of a 1-β-O-acyl glucuronide, a highly water-soluble conjugate that can be readily eliminated from the body via urine or bile. youtube.comrsc.org

Several UGT isoforms are capable of catalyzing the glucuronidation of carboxylic acids. Extensive research has identified UGT2B7 as the major isoform involved, with UGT1A3 and UGT1A9 also showing significant activity. nih.gov Other isoforms, such as UGT1A7 and UGT1A10, have also been observed to react with certain carboxylic acid substrates. nih.gov

| UGT Isoform | Relative Activity with Carboxylic Acids | Notable Substrates |

|---|---|---|

| UGT2B7 | High | Ibuprofen, Ketoprofen, Valproic Acid |

| UGT1A3 | Moderate | Coumarin-3-carboxylic acid |

| UGT1A9 | Moderate | Various NSAIDs |

| UGT1A7 | Low to Moderate | Various carboxylic acid aglycones |

| UGT1A10 | Low to Moderate | Various carboxylic acid aglycones |

This table summarizes the primary UGT isoforms involved in the glucuronidation of xenobiotics containing carboxylic acid groups, based on findings from in vitro studies with recombinant human enzymes. nih.gov

A significant aspect of this pathway is that acyl glucuronides can be chemically reactive metabolites. hyphadiscovery.comdrughunter.com These conjugates have the potential to undergo intramolecular rearrangement (acyl migration) and can covalently bind to proteins, which has been associated with idiosyncratic drug toxicities in some carboxylic acid-containing drugs. hyphadiscovery.comrsc.org

Sulfation is another important Phase II conjugation reaction, mediated by cytosolic enzymes called sulfotransferases (SULTs). upol.cz This pathway involves the transfer of a sulfonate group (SO3-) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. While sulfation is a major metabolic route for phenols, alcohols, and some amines, it is generally considered a minor pathway for the metabolism of carboxylic acids compared to glucuronidation. The resulting acyl sulfate conjugates are often unstable, which may contribute to the lower prevalence of this pathway for carboxylic acids.

| Characteristic | Glucuronidation | Sulfation |

|---|---|---|

| Primary Enzyme Family | UDP-glucuronosyltransferases (UGTs) | Sulfotransferases (SULTs) |

| Prevalence for Carboxylic Acids | Major pathway | Minor pathway |

| Cofactor | UDPGA (high capacity) | PAPS (low capacity) |

| Conjugate Stability | Relatively stable, but can be reactive | Often unstable |

This table provides a comparative overview of the two main Phase II conjugation pathways relevant to carboxylic acid metabolism.

In Vitro Metabolic Stability and Metabolite Identification Methodologies

To investigate the biotransformation of piperidine carboxylic acids, in vitro metabolic stability assays are essential tools in drug discovery and development. nuvisan.combioivt.com These assays predict a compound's metabolic fate by measuring its rate of disappearance when incubated with metabolically active biological matrices. bioivt.com

The most common systems used are liver microsomes and cryopreserved hepatocytes, which can be sourced from various species (e.g., human, rat, mouse, dog) to assess inter-species differences in metabolism. nuvisan.combioivt.com Microsomal assays primarily evaluate Phase I metabolism by cytochrome P450 enzymes, while hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II metabolic activities. bioivt.com

During these assays, the test compound is incubated with the liver preparation over a time course. Samples are taken at various time points, and the concentration of the parent compound is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this data, key pharmacokinetic parameters are calculated:

Half-life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug. nuvisan.com

| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | >60 | <15 |

| Rat | 45 | 25 | |

| Dog | 28 | 42 | |

| Mouse | 15 | 78 | |

| Hepatocytes | Human | 55 | 20 |

| Rat | 40 | 32 | |

| Dog | 25 | 50 | |

| Mouse | 12 | 95 |

This table presents illustrative data showing how metabolic stability can vary between different in vitro systems and species. A shorter half-life and higher intrinsic clearance indicate more rapid metabolism.

Following the stability assessment, the identification of metabolites is a critical step. This is overwhelmingly accomplished using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap systems. acs.orgnih.gov This powerful analytical technique allows for the separation of the parent compound from its metabolites and provides accurate mass measurements and fragmentation data (MS/MS), which are used to elucidate the structures of the biotransformation products, such as glucuronide conjugates. acs.orgnih.gov

Biological Activity and Pharmacological Relevance of 1 Isobutylpiperidine 4 Carboxylic Acid and Its Analogues

Agonistic and Antagonistic Activities at Specific Receptors

Analogues of 1-isobutylpiperidine-4-carboxylic acid have been investigated for their ability to modulate the activity of key receptors in the central nervous system and the immune system.

Sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, are crucial for regulating lymphocyte egress from lymphoid tissues. mdpi.com Agonists of the S1P1 receptor can cause its internalization and degradation, leading to lymphocyte sequestration and an immunosuppressive effect, which is a therapeutic strategy for autoimmune diseases. mdpi.com Research into S1P receptor modulators has explored various chemical scaffolds, including those containing a piperidine (B6355638) core.

While direct studies on this compound as an S1P1 modulator are not prominent, research on structurally related compounds highlights the potential of the piperidine-4-carboxylic acid moiety. For instance, a potent S1P5 receptor antagonist (EC50 = 0.1 nM) was developed which features a 4-carboxy piperidine headgroup; this compound notably showed no activity on S1P1–4 receptors, demonstrating that substitutions on the piperidine ring can confer high selectivity among S1P receptor subtypes. nih.gov The development of selective S1P1 agonists that spare the S1P3 receptor has been a major goal to avoid cardiovascular side effects. researchgate.net Various piperidine- and pyridine-based compounds have been identified as potent and selective S1P1 agonists, demonstrating efficacy in preclinical models of autoimmune diseases by inducing lymphopenia. mdpi.comresearchgate.net

Table 1: Research Findings on Piperidine Analogues as S1P Receptor Modulators

| Compound/Series | Target Receptor | Activity | Key Findings |

| 4-Carboxy piperidine analogue (Compound 15) | S1P5 | Potent Antagonist (EC50 = 0.1 nM) | Highly selective for S1P5 with no activity on S1P1, S1P2, S1P3, or S1P4. nih.gov |

| Tetrahydroisoquinoline (THIQ) series | S1P1 | Agonist | Orally active, S1P3-sparing S1P1 agonists. researchgate.net |

| Piperazinyl-oxadiazole derivatives | S1P1 | Agonist | Optimized from a high-throughput screening hit to yield potent and selective S1P1 agonists that induce lymphopenia in rats. researchgate.net |

| Serinolamide Derivatives (e.g., Compound 19) | S1P1 | Agonist | A derivative showed good efficacy (147%) in an S1P1 receptor internalization assay and induced peripheral lymphopenia in mice. mdpi.com |

The γ-aminobutyric acid (GABA) type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the brain. nih.gov Compounds that modulate GABAA receptors can produce anxiolytic, sedative, and anticonvulsant effects. nih.govnih.gov The piperidine-4-carboxylic acid structure, also known as isonipecotic acid, is a well-established GABAA receptor partial agonist. nih.govwikipedia.org

Research has confirmed that isonipecotic acid interacts selectively with GABA receptors. nih.gov Its structural analogues have been synthesized and tested to explore this interaction further. For example, (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid, an analogue of isonipecotic acid, also interacts with GABA receptors, though less effectively than the parent compound. nih.gov In contrast, derivatives of the isomeric piperidine-3-carboxylic acid (nipecotic acid) tend to act as inhibitors of GABA uptake rather than receptor agonists. nih.govresearchgate.net The potency of these interactions can be significant; piperidine-4-sulfonic acid, a close analogue, is a potent GABA agonist with an IC50 of 0.034 µM for inhibiting the binding of 3H-GABA. medchemexpress.com

Table 2: GABAA Receptor Activity of Piperidine-4-Carboxylic Acid and Analogues

| Compound | Class | Receptor Interaction | Potency/Efficacy |

| Piperidine-4-carboxylic acid (Isonipecotic acid) | Parent Compound | GABAA Receptor Partial Agonist | Acts as a specific GABA agonist. nih.govwikipedia.org |

| (3RS,4SR)-3-Hydroxypiperidine-4-carboxylic acid | Analogue | GABA Receptor Agonist | Interacts selectively with GABA receptors, but is less effective than isonipecotic acid. nih.gov |

| Piperidine-4-sulfonic acid | Analogue | GABA Agonist | Potent agonist with an IC50 of 0.034 µM for inhibition of 3H-GABA binding. medchemexpress.com |

| Piperine | Piperidine-containing alkaloid | GABAA Receptor Modulator | Potentiates GABA-induced chloride currents; EC50 = 52 µM. mdpi.com |

Enzyme Inhibition Studies

The this compound scaffold has been investigated in the context of enzyme inhibition, with a focus on transporters involved in neurotransmission and enzymes critical for viral replication.

The glycine (B1666218) transporter 1 (GlyT1) regulates glycine levels at synaptic junctions and is a target for treating schizophrenia and other CNS disorders. A scaffold hopping approach has been used to develop novel GlyT1 inhibitors based on piperidine structures. nih.govnih.gov These piperidine-based series have been shown to competitively inhibit glycine transport. nih.gov

Structure-activity relationship (SAR) studies have led to the development of benzoylpiperidine derivatives as potent and selective GlyT1 inhibitors. mdpi.com By modifying the piperidine core and its substituents, researchers have been able to develop compounds with low nanomolar potency. For example, certain homologated azetidine-based analogs were found to be uniformly more potent than the corresponding piperidine-based analogs, though both series yielded potent GlyT1 inhibitors. nih.gov This line of research demonstrates that the piperidine scaffold is a viable starting point for designing potent inhibitors of GlyT1. nih.govnih.gov

Piperidine derivatives have been identified as inhibitors of various stages of viral life cycles for several different viruses. nih.govgavinpublishers.comnih.gov While many of these are not carboxylic acid derivatives, they share the core piperidine ring substituted at the 4-position, indicating the versatility of this scaffold in antiviral drug discovery.

In Hepatitis C Virus (HCV) research, a 4-aminopiperidine (B84694) (4AP) scaffold was found to inhibit the assembly and release of infectious virus particles. nih.gov This chemotype acts synergistically with approved direct-acting antiviral compounds. nih.gov Other studies have identified diphenyl-piperidines as inhibitors of HCV cell entry. nih.gov

Beyond HCV, piperidine-containing compounds have shown broad-spectrum antiviral activity. A class of 1,4,4-trisubstituted piperidines was found to inhibit human coronaviruses, including SARS-CoV-2, by targeting the nsp5 main protease (Mpro). nih.gov Furthermore, piperidine-4-carboxamide analogues have been reported to inhibit human cytomegalovirus (CMV) replication at late stages and show broad activity against various RNA viruses. gavinpublishers.commdpi.com

Table 3: Antiviral Activity of Piperidine Analogues and Their Targets

| Compound Scaffold | Virus | Proposed Target/Mechanism | Key Findings |

| 4-Aminopiperidine (4AP) | Hepatitis C Virus (HCV) | Inhibits assembly and release of infectious virus. | Acts synergistically with other approved antiviral drugs. nih.gov |

| 1,4,4-Trisubstituted Piperidines | Human Coronaviruses (HCoV-229E, SARS-CoV-2) | nsp5 Main Protease (Mpro) | Represents a novel class of non-covalent CoV Mpro inhibitors. nih.gov |

| Piperidine-4-carboxamides | Human Cytomegalovirus (CMV), RNA Viruses | Late-stage replication inhibition (CMV); possible host factor modulation (RNA viruses). | Shows high selectivity and broad-spectrum activity. gavinpublishers.commdpi.com |

| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Influenza Virus | Early to middle stage of viral replication. | Potent inhibitor with EC50 values as low as 0.05 µM. rsc.org |

Antimicrobial and Antiproliferative Research

Derivatives based on the piperidine scaffold have been synthesized and evaluated for their efficacy against bacterial, fungal, and cancer cell lines.

The antimicrobial potential of piperidine derivatives has been demonstrated against a range of pathogens. biointerfaceresearch.combiomedpharmajournal.org Studies have shown that various substituted piperidines exhibit good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans. biomedpharmajournal.orgtandfonline.comnih.gov The specific substitutions on the piperidine ring are critical for the level and spectrum of activity. For example, the addition of a thiosemicarbazone moiety to a piperidin-4-one core was found to significantly enhance antifungal activity. biomedpharmajournal.org

In the realm of oncology, numerous piperidine derivatives have been investigated for their antiproliferative effects. acs.orgnih.gov These compounds often work by inhibiting key proteins involved in cancer cell growth and proliferation. For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as selective inhibitors of Protein Kinase B (Akt), a crucial node in cell survival pathways. acs.org Another series, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was identified as a new class of tubulin inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis. nih.gov These examples underscore the potential of the piperidine-4-carboxylic acid framework and its amide derivatives as templates for developing novel anticancer agents. acs.orgnih.gov

Table 4: Antimicrobial and Antiproliferative Activities of Selected Piperidine Analogues

| Compound Class | Biological Activity | Target Organism/Cell Line | Efficacy Metric (Example) |

| Piperidin-4-one thiosemicarbazones | Antifungal | M. gypseum, M. canis, C. albicans | Showed significant activity compared to standard drug terbinafine. biomedpharmajournal.org |

| 2,6-Dipiperidino-1,4-dihalogenobenzenes | Antibacterial, Antifungal | S. aureus, C. albicans | MIC values of 32–128 µg/ml. tandfonline.com |

| 4-Amino-piperidine-4-carboxamides | Antiproliferative | PC3 M (prostate), U87MG (glioblastoma) | Potent inhibitors of Protein Kinase B (Akt). acs.org |

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Antiproliferative | DU-145 (prostate) | Act as tubulin inhibitors; optimized compound GI50 = 120 nM. nih.gov |

| Piperine-carboximidamide hybrids | Antiproliferative | Multiple cancer cell lines | Potent inhibition of BRAFV600E (IC50 = 40 nM) and CDK2 (IC50 = 12 nM). nih.gov |

Antifungal Efficacy Research

Analogues of this compound, particularly those within the 4-aminopiperidine class, have demonstrated notable antifungal properties. Research into these compounds was inspired by the known antifungal activities of piperidine-containing structures like fenpropidin (B1672529) and fenpropimorph, which are used as agricultural fungicides.

A study focused on the synthesis and evaluation of a library of over 30 4-aminopiperidines revealed significant growth-inhibiting activity against the model fungal strain Yarrowia lipolytica. Further testing on clinically relevant fungal isolates, including various species of Aspergillus and Candida, identified two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, as particularly promising candidates. These compounds exhibited potent in vitro antifungal activity. The mechanism of action for these analogues is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. Specifically, they are thought to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase. mdpi.com

The antifungal activity of these 4-aminopiperidine analogues against various fungal species is summarized in the table below.

| Compound | Fungal Species | MIC Range (µg/mL) |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 1–4 |

| Aspergillus spp. | 1–8 | |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp. | 1–4 |

| Aspergillus spp. | 1–8 | |

| Amorolfine hydrochloride (Reference) | Candida spp. | 1–16 |

| Aspergillus spp. | 4–16 | |

| Voriconazole (Reference) | Candida spp. | 0.03–4 |

| Aspergillus spp. | 0.25–2 |

Data derived from studies on 4-aminopiperidine analogues. mdpi.com

Inhibition of Cell Proliferation in Transformed Cells

Analogues of this compound have also been investigated for their potential to inhibit the proliferation of cancer cells. A study on novel piperine-carboximidamide hybrids, which share the piperidine scaffold, demonstrated significant antiproliferative effects. nih.gov

These hybrids were designed as multi-targeted agents against key proteins involved in cancer cell proliferation, such as EGFR, BRAF, and CDK2. Several of the synthesized compounds exhibited potent inhibitory activity against a panel of four human cancer cell lines. Specifically, compounds VIf and VIk were identified as potent inhibitors of BRAF^V600E^ and demonstrated strong cancer cell proliferation inhibition. nih.gov

The inhibitory concentrations (IC50 and GI50) for selected piperine-carboximidamide hybrids are presented in the table below.

| Compound | Target | IC50 (nM) | Cancer Cell Lines GI50 (nM) |

| VIc | EGFR | 96-127 | 44-35 |

| VIf | BRAF^V600E^ | 49 | 44 |

| VIg | EGFR | 96-127 | 44-35 |

| VIi | EGFR | 96-127 | 44-35 |

| VIk | BRAF^V600E^ | 40 | 35 |

| CDK2 | 12 |

Data represents the activity of piperine-carboximidamide hybrids, which are analogues. nih.gov

Chemoreceptor Modulation and Insect Repellent Activity Research

The piperidine structure is a key component of Icaridin (also known as Picaridin), a well-established and effective insect repellent. Icaridin, chemically known as 2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester, is a synthetic analogue of piperine, an alkaloid found in black pepper plants. totalstop.cawikipedia.org

Icaridin functions as a potent repellent against a broad spectrum of arthropods, including mosquitoes, ticks, flies, and fleas. wikipedia.org Its mechanism of action is believed to involve the modulation of insect chemoreceptors. By interacting with these receptors, Icaridin effectively masks the chemical cues that insects use to locate a host, thereby preventing bites.

The development of Icaridin was a result of molecular modeling studies aimed at creating a safe and effective alternative to DEET. google.com It is considered to have excellent repellent properties, often comparable or superior to DEET, and is noted for not dissolving plastics. wikipedia.org A 2010 study demonstrated that a 20% concentration of Picaridin in spray and cream formulations provided up to 12 hours of protection against ticks. wikipedia.org

The table below provides a comparison of the protective action of Icaridin against different insect vectors.

| Repellent | Insect Vector | Concentration | Protection Time |

| Icaridin (Picaridin) | Ticks | 20% | Up to 12 hours |

| Mosquitoes | 20% | Up to 12 hours |

Data based on research on the piperidine derivative, Icaridin. wikipedia.org

Structure Activity Relationship Sar and Derivative Design of 1 Isobutylpiperidine 4 Carboxylic Acid Analogues

Systematic Modification of the Isobutyl Moiety and its Influence on Biological Activity

The N-isobutyl group is a key feature that can influence the potency, selectivity, and pharmacokinetic properties of the molecule. Modifications to this moiety can explore the size, shape, and lipophilicity of the substituent to optimize interactions with a biological target.

Key Research Findings:

Chain Length and Branching: In various classes of N-substituted piperidines, altering the length and branching of the N-alkyl substituent can have a significant impact on biological activity. For instance, in a series of piperidine-based inhibitors, changes from n-propyl to isobutyl or other branched alkyl groups can affect binding affinity due to the specific topology of the receptor's binding pocket. The isobutyl group, with its branched nature, may provide a better fit in some receptors compared to a linear n-butyl group by positioning the molecule optimally for key interactions.

Introduction of Aromatic Rings: Replacing the isobutyl group with aralkyl moieties, such as a benzyl (B1604629) or phenethyl group, often introduces the potential for additional binding interactions, like pi-stacking or hydrophobic interactions, which can significantly enhance potency.

Polar Groups: The introduction of polar functional groups into the N-alkyl substituent can modulate the compound's physicochemical properties, such as solubility and membrane permeability. However, this can also impact binding affinity, depending on the nature of the target's binding site.

A hypothetical systematic modification of the isobutyl group and its potential impact on biological activity could be explored as follows:

| Modification of Isobutyl Group | Rationale | Potential Impact on Bioactivity |

| n-Butyl | Assess the effect of branching. | May decrease activity if the branched nature of the isobutyl group is crucial for optimal receptor fit. |

| sec-Butyl | Explore alternative branching patterns. | Could either increase or decrease activity depending on the steric tolerance of the binding site. |

| Isopentyl/Neopentyl | Investigate the effect of increased steric bulk. | Likely to decrease activity if the binding pocket is sterically constrained. |

| Cyclopropylmethyl | Introduce conformational rigidity. | May enhance binding affinity by reducing the entropic penalty upon binding. |

Chemical Space Exploration of Piperidine (B6355638) Ring Substitutions for Enhanced Bioactivity

Substitutions on the piperidine ring itself can profoundly influence the molecule's conformation and introduce new points of interaction with a biological target. The piperidine ring is not planar and typically exists in a chair conformation, and substituents can occupy either axial or equatorial positions.

Key Research Findings:

Positional Isomerism: The position of substituents on the piperidine ring is critical. For example, in some series of bioactive piperidines, a substituent at the 2- or 3-position can have a drastically different effect on activity compared to a substituent at the 4-position.

Stereochemistry of Substituents: The stereochemistry of ring substituents is crucial. For instance, in 2,6-disubstituted piperidines, cis-isomers have been reported to be more active than their trans-counterparts for certain biological targets.

Nature of Substituents: The introduction of various functional groups, such as hydroxyl, methyl, or amino groups, can introduce new hydrogen bonding, hydrophobic, or ionic interactions, respectively, potentially leading to enhanced bioactivity.

Impact of Carboxylic Acid Derivatization on Pharmacological Properties (e.g., Amides, Esters)

The carboxylic acid group at the 4-position is a key functional group that is often involved in crucial interactions with biological targets, such as hydrogen bonding or ionic interactions. Derivatization of this group into amides or esters is a common strategy in medicinal chemistry to modulate a compound's properties.

Key Research Findings:

Amide Derivatives: Converting the carboxylic acid to an amide can have several effects. It can alter the hydrogen bonding pattern, as amides have both hydrogen bond donor and acceptor properties. This change can lead to a different binding mode or affinity. Furthermore, amides are generally more metabolically stable than esters and can have improved cell permeability. For instance, piperidine-4-carboxamides have been investigated as potent inhibitors for various enzymes. biointerfaceresearch.com The nature of the amine used to form the amide also provides a new point for diversification and SAR exploration.

Ester Derivatives: Esterification of the carboxylic acid removes the acidic proton and can increase the lipophilicity of the compound. This can lead to improved membrane permeability and oral bioavailability. However, esters are susceptible to hydrolysis by esterases in the body, which can be a consideration for drug stability. Esters can also be designed as prodrugs, which are converted to the active carboxylic acid in vivo.

The following table outlines the potential impact of derivatizing the carboxylic acid group:

| Derivative | Rationale for Synthesis | Potential Impact on Pharmacological Properties |

| Methyl or Ethyl Ester | Increase lipophilicity, improve cell permeability, potential for prodrug strategy. | May decrease potency if the acidic proton is required for binding; susceptible to in vivo hydrolysis. |

| Primary Amide (-CONH2) | Alter hydrogen bonding capacity, improve metabolic stability. | Can either increase or decrease activity depending on the specific interactions with the target. |

| Substituted Amides (-CONHR') | Introduce new substituents for further SAR exploration, fine-tune lipophilicity and hydrogen bonding. | Activity is highly dependent on the nature of the R' group and its interaction with the target. |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction of a drug molecule with its biological target, which is typically chiral. For analogues of 1-isobutylpiperidine-4-carboxylic acid that bear additional substituents on the piperidine ring, the absolute configuration of the stereocenters can lead to significant differences in biological activity.

Key Research Findings:

Chiral Centers on the Piperidine Ring: If a substituent is introduced at a position other than C4, a chiral center is created. The (R) and (S) enantiomers can exhibit vastly different potencies and selectivities. For example, the synthesis of enantiomerically pure 2-substituted piperidine-4-carboxylic acids has been a focus of research to evaluate the pharmacological profiles of individual stereoisomers.

Conformational Restriction: The stereochemistry of substituents influences the preferred chair conformation of the piperidine ring. An equatorially oriented substituent is generally more stable than an axial one. The specific conformation adopted by the molecule can dictate how it presents its functional groups to the binding site of a receptor or enzyme.

Diastereomers: In cases with multiple stereocenters, the relative stereochemistry (cis/trans) between substituents is a critical determinant of biological activity. Often, only one diastereomer will have the optimal spatial arrangement of functional groups for high-affinity binding.

Future Research Directions and Therapeutic Potential

Targeted Derivatization for Enhanced Efficacy and Selectivity

The core structure of 1-isobutylpiperidine-4-carboxylic acid is amenable to a variety of chemical modifications aimed at improving its efficacy and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new derivatives. Key areas for derivatization include the carboxylic acid group, the piperidine (B6355638) ring, and the isobutyl moiety.

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into a range of functional groups, such as esters, amides, and hydroxamic acids, to modulate the compound's polarity, hydrogen bonding capacity, and interaction with target proteins. For instance, the synthesis of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids from related piperidine-4-carboxylic acid scaffolds has yielded potent and selective matrix metalloproteinase (MMP) inhibitors. nih.gov This suggests that converting the carboxylic acid of this compound to a hydroxamic acid could be a viable strategy for targeting zinc-containing enzymes.

Substitution on the Piperidine Ring: The piperidine ring itself can be a target for introducing further substituents to explore new binding interactions and improve pharmacokinetic profiles. The introduction of chiral centers on the piperidine ring can lead to enhanced biological activity and selectivity. researchgate.net

Alterations to the N-Isobutyl Group: The isobutyl group can be replaced with other alkyl or arylalkyl groups to probe the hydrophobic pockets of target enzymes or receptors. This strategy has been successfully employed in the development of other piperidine-based inhibitors. nih.gov

A systematic approach to derivatization, guided by SAR, will be instrumental in optimizing the therapeutic potential of this class of compounds.

Advanced Computational Approaches for Lead Optimization and De Novo Design

Computational chemistry offers powerful tools to accelerate the drug discovery process for derivatives of this compound. Molecular modeling, in particular, can provide valuable insights into the binding modes of these compounds and guide the design of new, more potent analogs. nih.gov

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how derivatives of this compound interact with their biological targets at an atomic level. By understanding these interactions, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities.

Structure-Based De Novo Design: For targets with known three-dimensional structures, de novo design algorithms can be employed to generate novel molecular structures that are complementary to the binding site. nih.gov The this compound scaffold can serve as a starting point or a fragment for these design processes, leading to the discovery of entirely new classes of inhibitors.

The integration of computational modeling with synthetic chemistry will create a synergistic workflow for the rapid optimization of lead compounds derived from this compound.

Investigation of Novel Biological Targets and Disease Indications for Piperidine Carboxylic Acids

While the initial therapeutic applications of this compound derivatives may be focused on a specific disease area, the versatility of the piperidine scaffold suggests that these compounds could have utility against a wide range of biological targets and diseases. google.com

Exploring New Pharmacological Targets: The piperidine-4-carboxylic acid framework is present in compounds targeting a variety of receptors and enzymes. For example, derivatives have been investigated as monoamine neurotransmitter re-uptake inhibitors, NMDA receptor antagonists, and dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govgoogle.comnih.gov Screening libraries of this compound derivatives against a panel of diverse biological targets could uncover unexpected activities and open up new therapeutic avenues.

Potential in a Range of Diseases: The diverse biological activities of piperidine derivatives suggest potential applications in central nervous system disorders, inflammatory diseases, metabolic disorders, and infectious diseases. nih.govnih.govgoogle.com For instance, the inhibition of MenA, an enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, by piperidine derivatives highlights their potential as anti-tuberculosis agents. nih.gov

A broad-based screening approach, coupled with a deeper understanding of the pharmacophore of the this compound scaffold, will be key to identifying new and valuable therapeutic applications.

Development of Analytical Strategies for Biological Matrices in Pharmacokinetic and Pharmacodynamic Studies

To support the preclinical and clinical development of this compound derivatives, robust analytical methods for their quantification in biological matrices are essential. These methods are critical for conducting pharmacokinetic (PK) and pharmacodynamic (PD) studies, which provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the drug, as well as its effect on the body.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for the quantitative analysis of small molecules in complex biological samples like plasma, urine, and tissue homogenates. The development of a sensitive and specific LC-MS method will be a priority for any promising derivative of this compound.

Sample Preparation: Effective sample preparation is key to achieving reliable and reproducible results in bioanalysis. Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction will need to be optimized to efficiently extract the target analytes from the biological matrix and remove interfering substances.

Method Validation: Any analytical method used in a regulatory setting must be fully validated according to international guidelines to ensure its accuracy, precision, selectivity, and stability.

The development of well-characterized and validated analytical methods will be a critical enabling step in the translation of promising this compound derivatives from the laboratory to the clinic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.